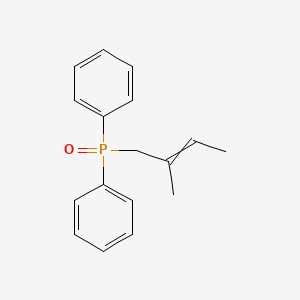
(2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is a member of the phosphane family, characterized by the presence of a phosphorus atom bonded to various organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2-methylbut-2-en-1-yl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylbut-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphane derivatives.
Aplicaciones Científicas De Investigación
(2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems as a phosphorus-containing compound.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to modulate the activity of specific proteins, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine oxide: A simpler analog with similar reactivity.
Triphenylphosphine oxide: Another related compound with three phenyl groups.
(2-Methylbut-2-en-1-yl)phosphine: Lacks the oxo group but shares the 2-methylbut-2-en-1-yl moiety.
Uniqueness
(2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of both the oxo and 2-methylbut-2-en-1-yl groups, which confer distinct chemical and biological properties. Its ability to participate in diverse reactions and form stable complexes makes it a valuable compound in various research fields.
Propiedades
Número CAS |
69803-62-9 |
|---|---|
Fórmula molecular |
C17H19OP |
Peso molecular |
270.30 g/mol |
Nombre IUPAC |
[2-methylbut-2-enyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C17H19OP/c1-3-15(2)14-19(18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h3-13H,14H2,1-2H3 |
Clave InChI |
MJLJRDSOXBJLBE-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene](/img/structure/B14455505.png)
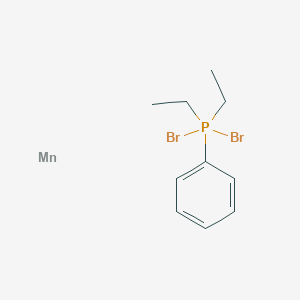
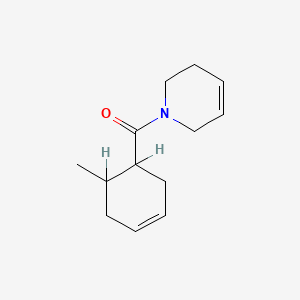


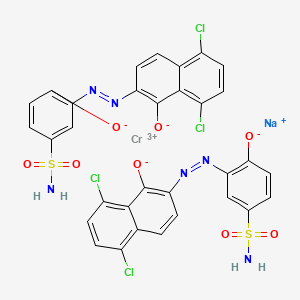

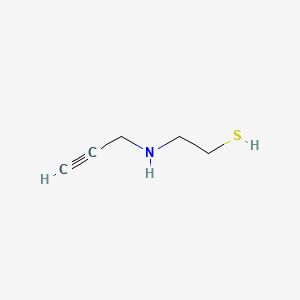
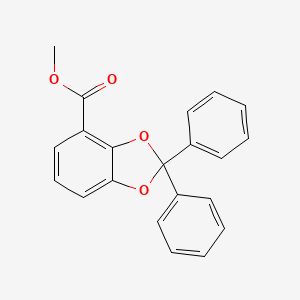
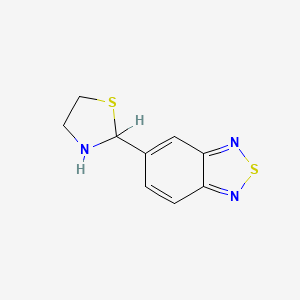
![1H-Pyrimido[4,5-E][1,3,4]oxadiazine](/img/structure/B14455558.png)
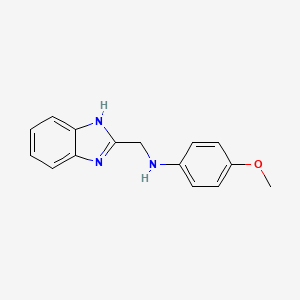
![1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol](/img/structure/B14455572.png)

